molecular formula C6H5ClO5S B3024509 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid CAS No. 1016760-03-4

4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid

Cat. No.: B3024509
CAS No.: 1016760-03-4
M. Wt: 224.62 g/mol
InChI Key: QRSZZLROOTWVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid (CAS 1016760-03-4) is a high-value chemical building block with a molecular formula of C 6 H 5 ClO 5 S and a molecular weight of 224.62 g/mol . This compound features both a carboxylic acid and a highly reactive chlorosulfonyl group on its furan ring, making it a versatile intermediate for synthetic organic chemistry and drug discovery research. The core research value of this compound lies in its potential for creating novel derivatives. The chlorosulfonyl group is a key functional group for synthesizing sulfonamide derivatives, which are a prominent scaffold in medicinal chemistry . Compounds based on the furan-carboxylic acid structure have been investigated as innovative potential therapeutics, particularly as inhibitors targeting iron acquisition in mycobacterial species, showcasing the relevance of this chemical class in antitubercular agent research . Furthermore, furan scaffolds with various 2,5-substitutions have demonstrated activity against a range of bacterial enzymes, indicating broad applicability in developing new anti-infective agents . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorosulfonyl-5-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO5S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSZZLROOTWVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid typically involves the chlorosulfonation of 5-methylfuran-2-carboxylic acid. The reaction is carried out by treating 5-methylfuran-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

5-methylfuran-2-carboxylic acid+chlorosulfonic acid4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid\text{5-methylfuran-2-carboxylic acid} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 5-methylfuran-2-carboxylic acid+chlorosulfonic acid→4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid

The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process typically includes the following steps:

    Preparation of Reactants: High-purity 5-methylfuran-2-carboxylic acid and chlorosulfonic acid are prepared.

    Reaction: The reactants are combined in a reactor, and the temperature is carefully controlled to maintain the desired reaction rate.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as sodium borohydride.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution of the chlorosulfonyl group with amines.

    Sulfonate Esters: Formed by substitution of the chlorosulfonyl group with alcohols.

    Furan-2,5-dicarboxylic Acid Derivatives: Formed by oxidation of the furan ring.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications in scientific research:

Chemistry

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity allows for the formation of sulfonamide derivatives, which are valuable in medicinal chemistry.

Biology

  • Modification of Biomolecules: The compound can modify biomolecules through sulfonation reactions. This application is crucial in drug development, where precise modifications can enhance the efficacy of therapeutic agents.

Medicine

  • Potential Drug Development: Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against cancer cell lines. For instance, compounds with similar furan structures have shown significant cytotoxicity against HeLa and HepG2 cell lines.

Industry

  • Production of Specialty Chemicals: The compound is utilized in producing specialty chemicals and materials, particularly those requiring specific reactivity profiles due to the chlorosulfonyl group.

Case Studies and Research Findings

Study FocusFindings
Synthesis and Biological Evaluation Various furan carboxylates were synthesized, showing promising cytotoxic effects against cancer cells.
Antimicrobial Efficacy Related compounds demonstrated effective inhibition of bacterial growth (MIC values around 1.00 µg/mL).
Modification of Biomolecules Utilized in protein engineering to enhance therapeutic efficacy through targeted sulfonation reactions.

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:

    Enzyme Inhibition: The sulfonyl group can interact with the active site of enzymes, leading to inhibition of enzyme activity.

    Receptor Modulation: The compound can bind to specific receptors, altering their activity and modulating cellular signaling pathways.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight CAS RN Substituents (Position) Key Functional Groups Solubility/Reactivity Notes Reference
This compound* C₆H₅ClO₅S 224.62 (calc.) Not provided ClSO₂ (4), CH₃ (5), COOH (2) Chlorosulfonyl, carboxylic acid Likely polar solvents (DMSO, methanol); reactive in sulfonylation [Inferred]
5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid C₇H₇ClO₅S 238.65 1507321-63-2 ClSO₂ (5), CH₃ (2,4), COOH (3) Chlorosulfonyl, carboxylic acid Limited solubility data; stable at RT
5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid C₅H₂BrClO₅S 301.49 CID 24688430 Br (5), ClSO₂ (4), COOH (2) Bromine, chlorosulfonyl, carboxylic acid Reacts via nucleophilic substitution (Br as leaving group)
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate C₇H₇ClO₄S₂ 254.71 423768-46-1 ClSO₂ (5), CH₃ (4), COOCH₃ (2) Chlorosulfonyl, ester Soluble in chloroform, methanol; used in polymer research
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid C₁₂H₉ClO₄ 256.65 (calc.) 74556-57-3 Cl-C₆H₄-O-CH₂ (5), COOH (2) Aryl ether, carboxylic acid Moderate solubility in polar solvents; less reactive than sulfonyl analogs

Research Findings and Industrial Relevance

  • Synthetic Intermediates: Sulfonyl chlorides like the target compound are pivotal in synthesizing sulfonamides for pharmaceuticals (e.g., notes applications in polymer research) .
  • Bifunctional Molecules : The coexistence of -SO₂Cl and -COOH allows dual functionalization, enabling use in crosslinking agents or bifunctional catalysts .

Biological Activity

4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The compound's molecular formula is C6H5ClO5SC_6H_5ClO_5S, and it exhibits properties that may be beneficial in various therapeutic applications, including antimicrobial and anticancer activities.

Chemical Structure

The compound features a furan ring with a chlorosulfonyl group and a carboxylic acid functional group, which are critical for its biological activity. The presence of the chlorosulfonyl group enhances its electrophilic character, allowing it to interact with biological macromolecules.

Structural Formula

SMILES CC1 C C C O1 C O O S O O Cl\text{SMILES CC1 C C C O1 C O O S O O Cl}

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The cytotoxic effects were evaluated using the MTT assay, revealing IC50 values that suggest effective inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
HeLa45.3
HepG232.7
Vero78.9

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced growth rates in microbial and cancer cells.
  • Cell Membrane Disruption : Its electrophilic nature allows it to interact with lipid membranes, causing structural damage to microbial cells.
  • Signal Transduction Interference : In cancer cells, it may interfere with signaling pathways that regulate cell cycle progression and apoptosis.

Study on Antimicrobial Activity

In a recent study published in The Journal of Organic Chemistry, researchers investigated the antimicrobial efficacy of various derivatives of furan compounds, including this compound. The study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Study on Anticancer Activity

Another study focused on the anticancer properties of furan derivatives, where this compound was tested against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, particularly in HepG2 cells, suggesting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 4-(chlorosulfonyl)-5-methylfuran-2-carboxylic acid in laboratory settings?

The synthesis typically involves sulfonation of 5-methylfuran-2-carboxylic acid using chlorosulfonic acid under controlled anhydrous conditions (0–5°C) to prevent hydrolysis of the chlorosulfonyl group. Post-reaction purification via recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) ensures high purity (≥95%). Alkaline catalysts like NaOH or K₂CO₃ may enhance reaction efficiency, though excess base can lead to side reactions such as esterification of the carboxylic acid group .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key analytical techniques include:

  • ¹H/¹³C NMR : Assign peaks for the chlorosulfonyl (-SO₂Cl) group (δ ~3.9–4.2 ppm for ¹H; δ ~120–125 ppm for ¹³C) and methyl substituent (δ ~2.1–2.3 ppm for ¹H).
  • IR Spectroscopy : Confirm S=O stretching (~1360 cm⁻¹ and 1180 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally related furan derivatives .

Q. What are the stability considerations for handling this compound under ambient conditions?

The chlorosulfonyl group is moisture-sensitive and prone to hydrolysis, forming sulfonic acid derivatives. Store the compound under inert atmospheres (argon/nitrogen) at 0–4°C. Avoid prolonged exposure to light, as UV radiation may degrade the furan ring. Stability tests via TGA/DSC show decomposition onset at ~150°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

The chlorosulfonyl group acts as a strong electrophile due to the electron-withdrawing nature of the sulfonyl moiety. In reactions with amines or thiols, the chloride is displaced via an Sₙ2 mechanism, forming sulfonamides or thioesters. Kinetic studies using polar aprotic solvents (e.g., DMF) reveal second-order dependence on nucleophile concentration, with activation energies ~50–60 kJ/mol .

Q. How does this compound serve as an intermediate in synthesizing bioactive sulfonamide derivatives?

The chlorosulfonyl group enables facile coupling with amine-containing biomolecules (e.g., amino acids or enzyme inhibitors). For example, reaction with 4-aminobenzenesulfonamide derivatives yields compounds with demonstrated antimicrobial activity (MIC values ≤2 µg/mL against S. aureus). Computational docking studies suggest these derivatives inhibit dihydropteroate synthase via hydrogen bonding to the pterin-binding site .

Q. What computational methods are employed to predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilicity of the chlorosulfonyl group (local electrophilicity index ω ≈ 3.5 eV). Frontier molecular orbital analysis indicates the LUMO is localized on the sulfonyl group, corroborating its role in nucleophilic attacks. Molecular dynamics simulations further predict solvation effects in aqueous versus organic media .

Q. Are there contradictions in reported biological activity data for derivatives of this compound?

Yes. While some studies report potent COX-2 inhibition (IC₅₀ ~0.8 µM), others note negligible activity due to steric hindrance from the methyl substituent. These discrepancies highlight the need for rigorous structure-activity relationship (SAR) studies, including substituent variation at the 5-methyl position .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk-line techniques to minimize moisture during sulfonation.
  • Analytical Validation : Cross-validate NMR data with HSQC/HMBC experiments to resolve overlapping signals.
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and assess cytotoxicity (e.g., MTT assay) to distinguish specific activity from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.